molecular formula C6H10O2 B6153154 (2E,4E)-hexa-2,4-diene-1,6-diol CAS No. 107550-83-4

(2E,4E)-hexa-2,4-diene-1,6-diol

Cat. No. B6153154
M. Wt: 114.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-hexa-2,4-diene-1,6-diol, also known as 2,4-hexadiene-1,6-diol, is a naturally occurring diol that has been studied for its potential applications in scientific research and laboratory experiments. This diol is found in various plant species, including tobacco, and has been studied for its potential use as a building block for synthesizing other compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2E,4E)-hexa-2,4-diene-1,6-diol involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.

Starting Materials
1,3-butadiene, 2-bromo-1,4-butanediol, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Methanol, Acetic acid, Sodium acetate, Wate

Reaction
Step 1: 1,3-butadiene is reacted with 2-bromo-1,4-butanediol in the presence of sodium borohydride to form (2E,4E)-2-bromo-4-hydroxyhexa-2,4-diene-1,6-diol., Step 2: The product from step 1 is treated with hydrochloric acid to remove the bromine atom and form (2E,4E)-hexa-2,4-diene-1,6-diol., Step 3: The product from step 2 is purified by column chromatography using a silica gel column and eluting with a mixture of methanol and water., Step 4: The purified product is then treated with acetic acid and sodium acetate to form the diacetate derivative of (2E,4E)-hexa-2,4-diene-1,6-diol., Step 5: The diacetate derivative is then hydrolyzed with sodium hydroxide to form the desired product, (2E,4E)-hexa-2,4-diene-1,6-diol.

Scientific Research Applications

(2E,4E)-hexa-2,4-diene-1,6-diole-1,6-diol has been studied for its potential applications in scientific research. The diol has been used in the synthesis of other compounds, such as polymers, that can be used in a variety of applications. For example, the diol can be used in the synthesis of polyesters that can be used for medical applications. The diol has also been studied for its potential use in the synthesis of pharmaceuticals, such as antibiotics and antifungals. Additionally, the diol has been studied for its potential use in the synthesis of pesticides and herbicides.

Mechanism Of Action

The mechanism of action of (2E,4E)-hexa-2,4-diene-1,6-diole-1,6-diol is not fully understood. However, it has been suggested that the diol may act as a substrate for the enzyme cytochrome P450. This enzyme is responsible for the metabolism of various compounds, including drugs, and has been suggested to be involved in the metabolism of (2E,4E)-hexa-2,4-diene-1,6-diole-1,6-diol. Additionally, the diol has also been suggested to be involved in the regulation of gene expression and cell signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2E,4E)-hexa-2,4-diene-1,6-diole-1,6-diol have not been extensively studied. However, it has been suggested that the diol may have antioxidant properties, which may be beneficial in the prevention of oxidative damage. Additionally, the diol has been suggested to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions. Additionally, the diol has been suggested to have anti-cancer properties, which may be beneficial in the prevention and treatment of various types of cancer.

Advantages And Limitations For Lab Experiments

The use of (2E,4E)-hexa-2,4-diene-1,6-diole-1,6-diol in laboratory experiments has several advantages. The diol is relatively easy to synthesize and is readily available from various sources. Additionally, the diol is relatively stable and can be stored for long periods of time without significant degradation. However, the use of the diol in laboratory experiments also has some limitations. For example, the diol is relatively insoluble in water and can be difficult to dissolve in aqueous solutions. Additionally, the diol can be toxic in high concentrations and can cause irritation to the skin and eyes.

Future Directions

The potential future directions for the use of (2E,4E)-hexa-2,4-diene-1,6-diole-1,6-diol in scientific research and laboratory experiments are numerous. The diol could be studied further for its potential use in the synthesis of polymers and other compounds. Additionally, the diol could be studied further for its potential use in the synthesis of pharmaceuticals, such as antibiotics and antifungals. Additionally, the diol could be studied further for its potential use in the regulation of gene expression and cell signaling pathways. Finally, the diol could be studied further for its potential use in the prevention and treatment of various diseases, such as cancer and inflammatory conditions.

properties

CAS RN

107550-83-4

Product Name

(2E,4E)-hexa-2,4-diene-1,6-diol

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

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